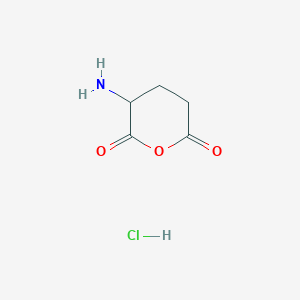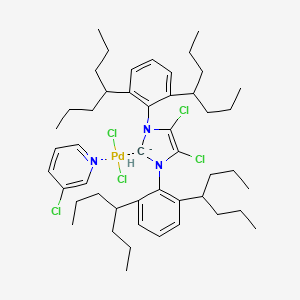![molecular formula C11H15N3 B13849169 [6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine: is a heterocyclic compound that contains both a tetrahydropyridine ring and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine typically involves the reaction of a suitable tetrahydropyridine derivative with hydrazine. One common method is the nucleophilic addition of hydrazine to a 2-phenyl-2,3,4,5-tetrahydropyridine precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods: Industrial production of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to interact with biological targets and its potential as a therapeutic agent.
Medicine: In medicinal chemistry, (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is being investigated for its potential use in drug development. Its hydrazine moiety is of particular interest due to its ability to form stable complexes with metal ions, which can be useful in designing metal-based drugs.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes that are crucial for its biological activity.
Comparación Con Compuestos Similares
2-phenyl-2,3,4,5-tetrahydropyridine: This compound lacks the hydrazine moiety but shares the tetrahydropyridine ring structure.
Phenylhydrazine: This compound contains the hydrazine moiety but lacks the tetrahydropyridine ring.
Uniqueness: (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is unique due to the combination of the tetrahydropyridine ring and the hydrazine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
(2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine |
InChI |
InChI=1S/C11H15N3/c12-14-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) |
Clave InChI |
UUGFMBZODSSSNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N=C(C1)NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


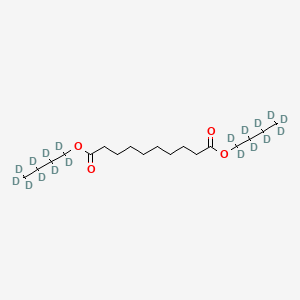
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
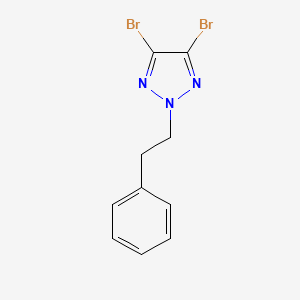
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
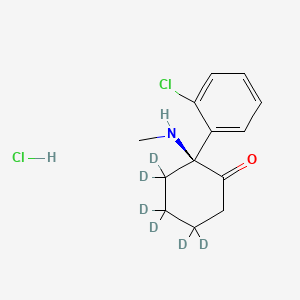
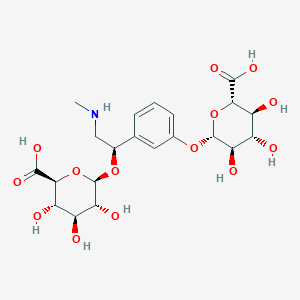
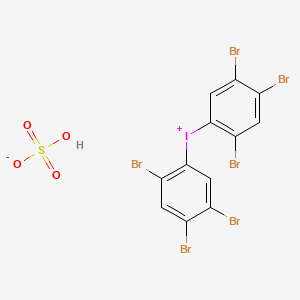
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
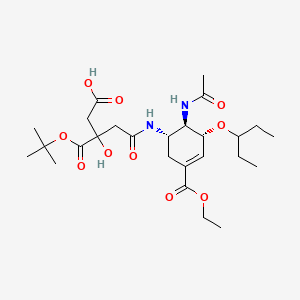
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
